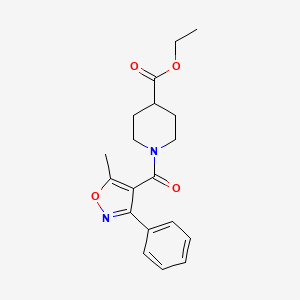

Ethyl 1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperidine-4-carboxylate

Description

Ethyl 1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperidine-4-carboxylate is a piperidine-based ester derivative featuring a 1,2-oxazole (isoxazole) ring substituted with a phenyl and methyl group. This compound’s structural complexity arises from the integration of a heterocyclic oxazole moiety and a piperidine scaffold, which are common in pharmaceuticals and agrochemicals due to their bioactivity and metabolic stability .

Properties

IUPAC Name |

ethyl 1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-3-24-19(23)15-9-11-21(12-10-15)18(22)16-13(2)25-20-17(16)14-7-5-4-6-8-14/h4-8,15H,3,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQLHSXFEAWIPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)C2=C(ON=C2C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring is then introduced via nucleophilic substitution reactions. The final esterification step involves the reaction of the intermediate compound with ethyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperidine-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperidine-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity towards certain biological targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine-4-carboxylate Derivatives with Heterocyclic Substituents

Ethyl 3-(3-Ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (Compound 7)

- Structure: Features a methoxyimino group and an ethoxycarbonylpropyl side chain on the piperidine ring.

- Synthesis : Prepared via O-methylhydroxylamine hydrochloride reaction with a ketone precursor, yielding an 84% diastereomeric mixture .

- Key Data: 1H NMR: δ 4.16–4.08 (ester protons), 3.85–3.23 (piperidine and methoxyimino protons) . Molecular Weight: 300.3 g/mol.

Ethyl 1-(4-Chlorobenzyl)piperidine-4-carboxylate (Compound 3c)

- Structure : Substituted with a 4-chlorobenzyl group at the piperidine nitrogen.

- Bioactivity : Acts as a cholinesterase inhibitor (68.9% yield) .

- Key Data :

Heterocyclic Variations

Ethyl 4-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)piperidine-1-carboxylate

- Structure : Incorporates a 1,2,4-triazole ring instead of 1,2-oxazole.

Ethyl 1-{[4-(Aminomethyl)phenyl]carbonyl}piperidine-4-carboxylate

- Structure: Substituted with an aminomethylphenyl carbonyl group.

- Applications : Used in medicinal chemistry for its amine functionality, enabling conjugation or salt formation .

Pharmacological and Industrial Relevance

- Cholinesterase Inhibition : Compounds like 3c–3e demonstrate that piperidine esters with aromatic substituents exhibit enzyme inhibitory activity, suggesting the target compound may share similar mechanisms.

Biological Activity

Ethyl 1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperidine-4-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, biological activity, and relevant case studies.

Compound Overview

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C19H22N2O4

- Molecular Weight : Approximately 342.4 g/mol

The structure features an ethyl ester linked to a piperidine ring and an oxazole moiety, which contributes to its unique chemical properties. The presence of a phenyl group and a methyl substituent on the oxazole ring enhances its lipophilicity, potentially increasing its biological activity compared to other similar compounds.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Preparation of the Oxazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the Piperidine Ring : Achieved through nucleophilic substitution reactions.

- Final Esterification : Reaction with ethyl chloroformate in the presence of a base such as triethylamine .

The biological activity of this compound is attributed to its interaction with specific molecular targets, particularly enzymes implicated in neurodegenerative diseases. It has been suggested that compounds with similar structures may act as inhibitors of prolyl oligopeptidase (PREP), an enzyme linked to Alzheimer's disease and other neurodegenerative conditions.

Therapeutic Potential

Research indicates that this compound may exhibit:

- Neuroprotective Effects : By inhibiting PREP, it could potentially slow down cognitive decline associated with Alzheimer's disease.

- Antimicrobial Properties : Some studies have suggested that compounds with oxazole rings may possess antimicrobial activities .

Comparative Analysis

To understand the biological relevance of this compound, a comparative analysis with similar compounds is presented in the table below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-amino-3-(2-chlorophenyl)-1,2-oxazol-4-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone | Contains piperazine instead of piperidine | Potential PREP inhibitor |

| 5-amino-3-[3-(trifluoromethoxy)phenyl]-1,2-oxazol-4-y]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone | Similar oxazole structure with trifluoromethoxy substitution | Antiviral properties |

| 5-aminooxazoles | General class of compounds with oxazole rings | Various biological activities including enzyme inhibition |

Case Studies

Recent studies have explored the efficacy of this compound in various biological assays. For instance:

- Neuroprotective Assays : In vitro studies demonstrated that this compound could significantly inhibit PREP activity in neuronal cell lines, suggesting a protective effect against neurodegeneration.

- Antimicrobial Testing : Preliminary tests indicated that the compound exhibits moderate antibacterial activity against certain strains of bacteria, warranting further investigation into its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Ethyl 1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperidine-4-carboxylate?

- Methodological Answer : The synthesis involves coupling the piperidine-4-carboxylate core with the 1,2-oxazole moiety. A typical approach uses carbodiimide-based coupling agents (e.g., EDCI) with HOBt as an additive to activate the carbonyl group for amide bond formation. For example, ethyl piperidine-4-carboxylate can react with 5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid in anhydrous acetonitrile or dichloromethane under nitrogen. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the piperidine ring conformation, ester group, and oxazole substitution patterns.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves 3D structure using programs like SHELXL for refinement .

- HPLC : Assesses purity (>95% for biological assays).

Tabulated example of key spectral

| Technique | Key Signals/Peaks |

|---|---|

| ¹H NMR (CDCl₃) | δ 1.25 (t, 3H, ester CH₃), 4.15 (q, 2H, OCH₂) |

| ¹³C NMR | δ 170.5 (ester C=O), 162.1 (oxazole C=O) |

Q. How can researchers optimize reaction yields for intermediates?

- Methodological Answer : Reaction parameters like temperature (0°C to RT for sensitive steps), solvent polarity (e.g., THF for LDA-mediated reactions), and stoichiometry (1.2 equivalents of coupling agents) are critical. Catalytic bases (e.g., DMAP) or microwave-assisted synthesis may accelerate steps .

Advanced Research Questions

Q. How to address contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentrations). Resolve by:

- Comparative Assays : Replicate studies across multiple models (e.g., enzyme vs. cell-based).

- Structural Confirmation : Verify compound integrity via X-ray or 2D NMR to rule out degradation.

- SAR Analysis : Compare with analogs (e.g., methyl vs. ethyl esters) to identify critical functional groups .

Q. What computational approaches predict target interactions for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases). Focus on oxazole-pi stacking and hydrogen bonds with the piperidine carboxylate.

- MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR Models : Train on analogs with known IC₅₀ values to predict bioactivity .

Q. How to resolve crystallographic disorder in the oxazole ring during structure refinement?

- Methodological Answer : In SHELXL, apply restraints (e.g., DFIX, SIMU) to maintain bond lengths/angles. Use Mercury’s void analysis to detect solvent molecules affecting packing. For severe disorder, consider twinning refinement or omit problematic regions from the model .

Data Contradiction Analysis Example

Scenario : Conflicting IC₅₀ values in kinase inhibition assays.

- Hypothesis : Variability due to solvent (DMSO concentration) or enzyme isoforms.

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.